tert-Butyl 5-bromo-3-chloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
CAS No.:
Cat. No.: VC17238501
Molecular Formula: C12H12BrClN2O2
Molecular Weight: 331.59 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H12BrClN2O2 |
|---|---|
| Molecular Weight | 331.59 g/mol |
| IUPAC Name | tert-butyl 5-bromo-3-chloropyrrolo[2,3-b]pyridine-1-carboxylate |
| Standard InChI | InChI=1S/C12H12BrClN2O2/c1-12(2,3)18-11(17)16-6-9(14)8-4-7(13)5-15-10(8)16/h4-6H,1-3H3 |
| Standard InChI Key | MFZYIHBYPHJCAV-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1C=C(C2=C1N=CC(=C2)Br)Cl |
Introduction
Tert-butyl 5-bromo-3-chloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate is a complex heterocyclic compound featuring a pyrrolo[2,3-b]pyridine core. This compound is notable for its diverse functional groups, including bromine, chlorine, and a tert-butyl ester, which enhance its reactivity and potential applications in medicinal chemistry and material science. The molecular formula of this compound is C13H14BrClN2O2, with a molecular weight of approximately 345.62 g/mol .
Synthesis and Applications
The synthesis of tert-butyl 5-bromo-3-chloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate typically involves multi-step organic synthesis techniques. This compound serves as a versatile intermediate in organic synthesis due to its complex structure and reactivity profile. It is used in various fields, including medicinal chemistry, where it is studied for its potential therapeutic applications, and material science, where its unique properties can be exploited.
Biological Activities and Research Findings
While specific biological activities of tert-butyl 5-bromo-3-chloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate are not extensively documented, compounds with similar structures, such as 5-bromo-3-chloro-1H-pyrrolo[2,3-b]pyridine, have shown significant biological effects. For instance, 5-bromo-3-chloro-1H-pyrrolo[2,3-b]pyridine acts as an inhibitor of fibroblast growth factor receptors (FGFRs), which are involved in cell proliferation and apoptosis, particularly in cancer cells.
Comparison with Similar Compounds
Tert-butyl 5-bromo-3-chloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate shares structural similarities with other compounds in the pyrrolopyridine family. A comparison with some of these compounds highlights their unique features:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Tert-butyl 5-bromo-3-chloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate | C13H14BrClN2O2 | Bromine and chlorine on pyrrolo[2,3-b]pyridine core |
| Tert-butyl 5-bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine-1-carboxylate | C12H12BrClN2O2 | Different halogen positioning |
| Tert-butyl 5-bromo-3-fluoro-4-methyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate | C13H14BrFN2O2 | Contains fluorine instead of chlorine |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume